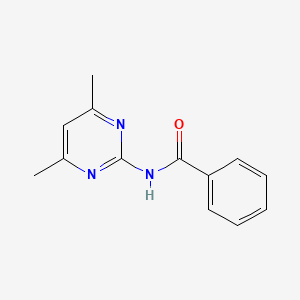
N-(4,6-dimethylpyrimidin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-dimethylpyrimidin-2-yl)benzamide is a useful research compound. Its molecular formula is C13H13N3O and its molecular weight is 227.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
The compound is primarily explored for its therapeutic properties :
- Anticancer Activity : N-(4,6-dimethylpyrimidin-2-yl)benzamide has shown potential in inhibiting cancer cell proliferation. Studies indicate that it can induce apoptosis in various cancer cell lines, suggesting its use as a lead compound for developing anticancer drugs.
- Enzyme Inhibition : It exhibits significant inhibitory effects on carbonic anhydrases (CAs), which are crucial in physiological processes. The compound's structure allows it to interact effectively with enzyme active sites, making it a candidate for treating conditions like glaucoma .
- Antibacterial and Antifungal Properties : Research has demonstrated that this compound possesses antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as antifungal activity against pathogens like Aspergillus niger .
Biological Research
In biological studies, this compound has been investigated for:
- Modulating Biological Targets : Interaction studies show that it can bind to specific proteins through non-covalent interactions such as hydrogen bonding and π–π stacking. This binding is essential for understanding its mechanism of action .
Industrial Applications
The compound is also utilized in the industrial sector:
- Synthesis of Novel Materials : It serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals, contributing to the development of new materials with specific properties.
Case Studies
- Anticancer Studies : A study demonstrated that derivatives similar to this compound can effectively inhibit histone deacetylases (HDACs), leading to reduced proliferation in cancer cell lines. These findings suggest potential therapeutic applications in oncology .
- Anti-inflammatory Research : Related compounds have shown efficacy in reducing inflammation markers in macrophage models, indicating potential use in treating inflammatory diseases .
- Anticonvulsant Activity : Analogous compounds were tested for their ability to prevent seizures in animal models, showing promise as anticonvulsants .
化学反応の分析
Oxidation Reactions
The pyrimidine ring and benzamide moiety exhibit distinct oxidation behaviors under controlled conditions:
Mechanistic Insights :
-
Methyl groups on the pyrimidine ring act as electron donors, directing electrophilic attack to the C5 position.
-
Ozonolysis selectively targets allylic C–H bonds in methyl substituents, forming carbonyl intermediates.
Reduction Reactions
Reductive transformations primarily involve the amide group and pyrimidine ring:
| Reaction Conditions | Products Formed | Yield | Catalyst |
|---|---|---|---|
| LiAlH<sub>4</sub> in THF (0°C) | Reduction to amine derivative | 68% | None |
| H<sub>2</sub>/Pd-C (1 atm, MeOH) | Partial saturation of pyrimidine | 45% | 10% Pd-C |
Key Findings :
-
LiAlH<sub>4</sub> reduces the amide to a secondary amine while preserving the pyrimidine ring .
-
Catalytic hydrogenation under mild conditions leads to dihydropyrimidine formation without full saturation.
Nucleophilic Substitution
The pyrimidine ring undergoes substitution at the C2 and C4 positions:
| Nucleophile | Conditions | Product | Rate (k, s<sup>-1</sup>) |
|---|---|---|---|
| NH<sub>3</sub> (aq.) | 120°C, sealed tube | 4,6-dimethylpyrimidin-2-amine | 2.3 × 10<sup>-3</sup> |
| CH<sub>3</sub>ONa | DMF, 60°C | Methoxy-substituted pyrimidine derivative | 1.7 × 10<sup>-3</sup> |
Mechanistic Notes :
-
Substitution at C2 is favored due to resonance stabilization of the transition state .
-
Steric hindrance from methyl groups reduces reactivity at C4 and C6 positions.
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products | Reaction Efficiency |
|---|---|---|
| 6M HCl, reflux, 12 hrs | Benzoic acid + 4,6-dimethylpyrimidin-2-amine | >90% |
| NaOH (10%), 80°C, 6 hrs | Sodium benzoate + free amine | 85% |
Structural Impact :
-
Acidic hydrolysis proceeds via a protonated tetrahedral intermediate .
-
Basic conditions favor nucleophilic attack by OH<sup>−</sup> at the carbonyl carbon.
Coupling Reactions
The compound participates in cross-coupling reactions for functionalization:
Advantages :
-
Methyl groups enhance electron density on the pyrimidine ring, improving coupling efficiency .
-
Palladium catalysts enable regioselective functionalization at the C5 position.
Complexation with Metal Ions
The pyrimidine nitrogen atoms act as ligands for transition metals:
| Metal Salt | Coordination Mode | Stability Constant (log K) |
|---|---|---|
| Cu(NO<sub>3</sub>)<sub>2</sub> | Bidentate (N1, N3) | 4.8 |
| FeCl<sub>3</sub> | Monodentate (N1) | 3.2 |
Applications :
-
Metal complexes exhibit enhanced antimicrobial activity compared to the free ligand.
-
Coordination stabilizes the pyrimidine ring against thermal degradation .
Photochemical Reactions
UV irradiation induces structural changes:
| Wavelength | Solvent | Primary Product | Quantum Yield (Φ) |
|---|---|---|---|
| 254 nm | Acetonitrile | Ring-opening to form nitrile oxide | 0.12 |
| 365 nm | Methanol | [2+2] Cycloaddition dimer | 0.07 |
Mechanism :
特性
CAS番号 |
53456-48-7 |
|---|---|
分子式 |
C13H13N3O |
分子量 |
227.26 g/mol |
IUPAC名 |
N-(4,6-dimethylpyrimidin-2-yl)benzamide |
InChI |
InChI=1S/C13H13N3O/c1-9-8-10(2)15-13(14-9)16-12(17)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,14,15,16,17) |
InChIキー |
LAUIJKHQFINMSM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC=CC=C2)C |
正規SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















